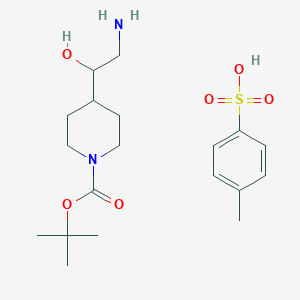tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13672810
Molecular Formula: C19H32N2O6S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H32N2O6S |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C12H24N2O3.C7H8O3S/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,15H,4-8,13H2,1-3H3;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | DKJWEQOSNCEUNC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with a 2-amino-1-hydroxyethyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the protonated amine forms a salt with 4-methylbenzenesulfonic acid. Key structural features include:
-
Piperidine core: A six-membered saturated heterocycle providing conformational rigidity.
-
Boc protection: Enhances solubility in organic solvents and stabilizes the amine during synthesis.
-
Amino-hydroxyethyl side chain: Introduces hydrogen-bonding capabilities and chiral centers.
-
Tosylate counterion: Improves crystallinity and thermal stability .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₃₂N₂O₆S |
| Molecular weight | 416.53 g/mol |
| CAS Registry Number | 301221-57-8 (base compound) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Stability | Hygroscopic; stable at -20°C under inert gas |
The tosylate salt form increases aqueous solubility compared to the free base, facilitating purification and handling .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves sequential functionalization of the piperidine ring:
Step 1: Boc Protection of Piperidine
Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate under basic conditions yields tert-butyl piperidine-1-carboxylate. This step prevents undesired side reactions at the nitrogen .
Step 3: Tosylate Salt Formation
The free base is treated with p-toluenesulfonic acid in a polar solvent (e.g., ethanol), precipitating the title compound as a crystalline solid .
Optimization Challenges
-
Stereocontrol: The 2-amino-1-hydroxyethyl group introduces two chiral centers, requiring asymmetric synthesis techniques.
-
Purification: Chromatography on silica gel (20–30% ethyl acetate/cyclohexane) effectively isolates intermediates .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to:
-
Antiviral agents: Piperidine scaffolds are prevalent in HCV protease inhibitors.
-
Neurological therapeutics: Structural similarity to neurotransmitter analogs supports CNS drug development .
Salt Selection Rationale
The tosylate counterion offers:
-
Enhanced stability during storage.
-
Improved bioavailability through salt metathesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume